N-(4-BROMO-3-METHYLPHENYL)-2-[N-(4-ETHOXYPHENYL)METHANESULFONAMIDO]PROPANAMIDE
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Overview
Description
N-(4-BROMO-3-METHYLPHENYL)-2-[N-(4-ETHOXYPHENYL)METHANESULFONAMIDO]PROPANAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a brominated aromatic ring, an ethoxy group, and a methylsulfonyl group. These functional groups contribute to the compound’s reactivity and potential utility in different chemical and biological contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BROMO-3-METHYLPHENYL)-2-[N-(4-ETHOXYPHENYL)METHANESULFONAMIDO]PROPANAMIDE typically involves multi-step organic reactionsThe final step involves the formation of the propanamide moiety through amide bond formation reactions, often using coupling reagents like EDCI or DCC under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and automated systems are often employed to ensure consistent production quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(4-BROMO-3-METHYLPHENYL)-2-[N-(4-ETHOXYPHENYL)METHANESULFONAMIDO]PROPANAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common, given the presence of bromine and other reactive groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium ethoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
N-(4-BROMO-3-METHYLPHENYL)-2-[N-(4-ETHOXYPHENYL)METHANESULFONAMIDO]PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-BROMO-3-METHYLPHENYL)-2-[N-(4-ETHOXYPHENYL)METHANESULFONAMIDO]PROPANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biological pathways. The brominated aromatic ring and other functional groups play a crucial role in these interactions, contributing to the compound’s specificity and potency .
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-3-methylphenyl)-2-[4-methoxy(methylsulfonyl)anilino]propanamide
- N-(4-chloro-3-methylphenyl)-2-[4-ethoxy(methylsulfonyl)anilino]propanamide
- N-(4-bromo-3-methylphenyl)-2-[4-ethoxy(ethylsulfonyl)anilino]propanamide
Uniqueness
The presence of both bromine and ethoxy groups, along with the methylsulfonyl moiety, makes it a versatile compound for various chemical and biological studies .
Properties
Molecular Formula |
C19H23BrN2O4S |
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Molecular Weight |
455.4g/mol |
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-(4-ethoxy-N-methylsulfonylanilino)propanamide |
InChI |
InChI=1S/C19H23BrN2O4S/c1-5-26-17-9-7-16(8-10-17)22(27(4,24)25)14(3)19(23)21-15-6-11-18(20)13(2)12-15/h6-12,14H,5H2,1-4H3,(H,21,23) |
InChI Key |
BIDWDALONSXNRK-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N(C(C)C(=O)NC2=CC(=C(C=C2)Br)C)S(=O)(=O)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C(C)C(=O)NC2=CC(=C(C=C2)Br)C)S(=O)(=O)C |
Origin of Product |
United States |
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